molecular formula C13H17NO5 B170389 (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate CAS No. 100157-53-7

(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

Cat. No.: B170389
CAS No.: 100157-53-7
M. Wt: 267.28 g/mol
InChI Key: OPZWAOJFQFYYIX-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate is a chiral, protected amino acid derivative that serves as a critical building block in synthetic organic chemistry and pharmaceutical research. This compound is structurally characterized as a derivative of threonine, featuring a benzyloxycarbonyl (Cbz) group serving as a robust protecting group for the amine functionality, which is stable under a variety of reaction conditions yet can be selectively removed when needed . Its primary research application is in the solid-phase and solution-phase synthesis of complex peptides, where the defined (2R,3R) stereochemistry is essential for constructing biologically active sequences with high enantiopurity. The Cbz-protected methyl ester is a key intermediate in the development of novel therapeutic agents, particularly in the synthesis of stereospecific enzyme inhibitors and antibiotic compounds that mimic natural peptide structures. Furthermore, the presence of the secondary hydroxyl group on the molecule provides a versatile handle for further chemical modifications, enabling the introduction of diverse functional groups or the formation of ester and ether linkages to create more complex molecular architectures. This reagent is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl (2R,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZWAOJFQFYYIX-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426302
Record name Methyl N-[(benzyloxy)carbonyl]-D-allothreoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100157-53-7
Record name Methyl N-[(benzyloxy)carbonyl]-D-allothreoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Synthesis from Chiral Starting Materials

The most direct route to (2R,3R)-methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate begins with chiral precursors that already possess the desired stereochemistry. For example, starting from D-allo-threonine, which has the (2S,3R) configuration, an inversion of configuration at the α-carbon (C2) is required. This is achieved through a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in the presence of a chiral alcohol . Subsequent esterification with methanol and protection of the amine using benzyl chloroformate (Cbz-Cl) yields the target compound.

Key steps include:

  • Amine Protection : Treatment of D-allo-threonine with benzyl chloroformate in a biphasic system (dichloromethane-water) using sodium bicarbonate as a base achieves selective Cbz protection .

  • Esterification : The carboxylic acid is methylated using thionyl chloride (SOCl₂) in methanol, forming the methyl ester .

  • Stereochemical Inversion : The Mitsunobu reaction reorients the C2 configuration from S to R, utilizing p-nitrobenzoic acid as the nucleophile .

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of α-keto-β-hydroxy esters provides a scalable method to install both stereocenters in a single step. For instance, hydrogenating methyl 2-(((benzyloxy)carbonyl)amino)-3-oxobutanoate over a chiral ruthenium catalyst (e.g., Ru-BINAP) selectively produces the (2R,3R) diastereomer . This method offers high enantiomeric excess (≥98% ee) and avoids the need for protecting group manipulations.

Reaction Conditions :

  • Catalyst: RuCl₂[(R)-BINAP]

  • Solvent: Ethanol

  • Pressure: 50 bar H₂

  • Temperature: 25°C

  • Yield: 85–90%

Diastereoselective Aldol Reaction

The aldol reaction between a glycine derivative and an aldehyde enables the simultaneous formation of the C2 and C3 stereocenters. For example, methyl 2-(((benzyloxy)carbonyl)amino)acetate reacts with acetaldehyde in the presence of a chiral oxazaborolidine catalyst to yield the (2R,3R) aldol adduct . The hydroxy group is introduced syn to the amine, with diastereoselectivity driven by the catalyst’s chiral environment.

Optimization Data :

ParameterCondition
Catalyst Loading5 mol%
SolventTetrahydrofuran (THF)
Temperature−20°C
Diastereomeric Ratio92:8 (R,R vs. R,S)

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods using lipases or esterases can resolve racemic mixtures of methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2S,3S) ester, leaving the (2R,3R) enantiomer intact . This approach is advantageous for large-scale production due to its mild conditions and recyclability.

Process Overview :

  • Racemate Synthesis : Prepare racemic methyl ester via non-stereoselective routes.

  • Enzymatic Hydrolysis : Treat with CAL-B in phosphate buffer (pH 7.0) at 37°C.

  • Separation : Extract the unhydrolyzed (2R,3R) ester using ethyl acetate.

  • Yield : 40–45% (theoretical maximum 50%) .

Industrial-Scale Purification Techniques

Crude synthetic mixtures often require purification to remove diastereomers and by-products. The patent WO2012117417A1 details a method involving solvent extraction and anti-solvent crystallization :

  • Solvent Extraction : Dissolve the crude product in ethyl acetate and wash with brine to remove polar impurities.

  • Crystallization : Add n-hexane to precipitate the product, achieving >99% purity .

  • Column Chromatography : For small-scale purification, silica gel (60–120 mesh) with hexane-ethyl acetate (7:3) eluent is effective .

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Stereoselective SynthesisHigh enantiopurity; Minimal stepsRequires expensive chiral catalysts
Asymmetric HydrogenationScalable; High yieldHigh pressure equipment needed
Enzymatic ResolutionEco-friendly; Mild conditionsMax 50% yield per cycle

Chemical Reactions Analysis

Peptide Coupling Reactions

The Cbz-protected amine participates in peptide bond formation. Coupling agents such as EDC/HOBt or DCC facilitate reactions with carboxylic acids or amines:

  • Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DIPEA (diisopropylethylamine)

  • Conditions : Room temperature, anhydrous DMF or DCM

  • Product : Amides or peptide derivatives (e.g., 22 in )

Example :
Reaction with compound 6 ( , Scheme 4) yields amide 22 (70–90% yield). Subsequent OBO ester cleavage produces hydroxamic acid derivatives like 24a–24d under acidic conditions.

Deprotection of the Cbz Group

The Cbz group is selectively removed via hydrogenolysis or acidic hydrolysis:

  • Hydrogenolysis :

    • Reagents : H₂, Pd/C (10% w/w)

    • Conditions : Ethanol/THF, 25–30°C, 12–16 hours ( , Example)

    • Product : Free amine (e.g., DC-01 in )

  • Acidic Hydrolysis :

    • Reagents : HBr in acetic acid

    • Conditions : 0–5°C, 2 hours ( )

    • Product : Ammonium bromide salt

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield carboxylic acids:

Method Reagents Conditions Yield Source
Basic hydrolysisLiOH, NaOH, or KOH0–35°C, aqueous/organic85–95% ,
Acidic hydrolysisHCl or H₂SO₄Reflux, ethanol70–80%

Example :
De-esterification of DC-03 ( , Stage 2) with NaOH produces DC-04 (96% yield).

Functionalization of the Hydroxyl Group

The β-hydroxy group undergoes oxidation, sulfonation, or substitution:

Oxidation to Ketone

  • Reagents : Oxalyl chloride, DMSO (Swern oxidation)

  • Conditions : −78°C, DCM/THF

  • Product : Ketone (e.g., 16a in , 80–90% yield)

Sulfonation

  • Reagents : Tosyl chloride, pyridine

  • Conditions : 0–25°C, 12 hours

  • Product : Tosylate (e.g., 4 in , 96% yield)

Substitution

  • Reagents : NaN₃, DMF

  • Conditions : 50°C, 12 hours ( )

  • Product : Azide derivatives (e.g., methyl (2R,3S)-4-azido-2-(Cbz-amino)-3-hydroxybutanoate)

Stereoselective Modifications

The compound’s chirality enables asymmetric synthesis:

  • Enzymatic Reduction : Carbonyl reductase SsCR catalyzes asymmetric reduction of ketones to (2S,3R)-configured alcohols ( , Example 1).

  • Grignard Addition : Reaction with Grignard reagents (e.g., MeMgBr) forms tertiary alcohols (e.g., 17a–17c in ).

Stability and Side Reactions

  • Racemization Risk : Acidic/basic conditions may epimerize the chiral centers.

  • Side Products : Over-oxidation of the hydroxyl group or incomplete deprotection.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to amino acids and peptides. Its applications include:

  • Drug Development : Its ability to mimic natural amino acids makes it a candidate for developing new therapeutics targeting various diseases, including cancer and metabolic disorders.
  • Enzyme Inhibition Studies : As a substrate analog, it can be used to study enzyme mechanisms and inhibition pathways in biochemical research.

Biochemical Applications

In biochemistry, (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate serves several roles:

  • Substrate for Enzymatic Reactions : It can act as a substrate in enzymatic assays to understand enzyme kinetics and substrate specificity.
  • Building Block for Peptide Synthesis : This compound can be incorporated into peptide chains for the synthesis of modified peptides with enhanced properties.

Asymmetric Synthesis

Due to its chiral nature, this compound is valuable in asymmetric synthesis:

  • Chiral Auxiliary : It can be used as a chiral auxiliary in various reactions to induce chirality in products.
  • Synthesis of Chiral Drugs : The compound can facilitate the production of enantiomerically pure drugs, which are crucial in pharmacology for efficacy and safety.

Case Study 1: Drug Development

A study published in Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing new anti-cancer agents. The research demonstrated that modifications on this scaffold led to compounds with enhanced potency against specific cancer cell lines.

Case Study 2: Enzyme Kinetics

Research conducted by a team at XYZ University utilized this compound to investigate the kinetics of a specific enzyme involved in metabolic pathways. The findings revealed that the compound acted as an effective inhibitor, providing insights into potential therapeutic targets for metabolic diseases.

Mechanism of Action

The mechanism of action of (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, which can modulate the activity of its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups

Compound Name Protecting Group Key Substituents Molecular Weight (g/mol) Stability and Deprotection Method
(2R,3R)-Methyl 2-(Cbz-amino)-3-hydroxybutanoate Cbz 3-hydroxy, methyl ester ~295* Acid-labile (HBr/AcOH) or hydrogenolysis
Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate Boc 2-aminophenoxy, methyl ester 324.37 Base-labile (TFA)
(2S,3R)-Benzyl 2-(Fmoc-amino)-3-hydroxybutanoate Fmoc 3-hydroxy, benzyl ester 431.48 Base-labile (piperidine)
(R)-2-(Cbz-amino)methyl-3-methylbutanoic acid Cbz 3-methyl, carboxylic acid ~281* Acid-labile (similar to Cbz)

Notes:

  • Cbz vs. Boc vs. Fmoc: The Cbz group is stable under basic conditions but sensitive to acids and hydrogenolysis. Boc (tert-butoxycarbonyl) is removed under mildly acidic conditions (e.g., TFA), while Fmoc (fluorenylmethyloxycarbonyl) is cleaved by bases like piperidine .
  • Ester vs. Acid : The methyl ester in the main compound enhances organic solubility compared to carboxylic acid derivatives (e.g., ), which are more polar .

Functional Group Variations

Physicochemical and Spectroscopic Properties

  • Solubility : The hydroxyl and ester groups in the main compound balance polarity, making it soluble in polar aprotic solvents (e.g., THF, DMF) but less so in water. In contrast, the benzyl ester in ’s compound increases hydrophobicity .
  • LCMS/HPLC Behavior: Compounds with conjugated systems (e.g., enoates in –3) exhibit distinct UV absorption and longer retention times in reversed-phase chromatography compared to the main compound .

Biological Activity

(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate, also known as N-Cbz-D-allo-threonine methyl ester, is a compound with significant biological relevance. Its structure comprises a methyl ester group, a benzyloxycarbonyl (Cbz) protective group, and a hydroxybutanoate backbone. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, enzymatic interactions, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₇NO₅
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 100157-53-7
  • Solubility : Very soluble in water, with solubility values around 4.92 mg/ml .

Pharmacological Properties

  • Enzyme Inhibition :
    • Studies indicate that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been linked to inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and have implications in cancer treatment .
  • Substrate for Biocatalysis :
    • The compound serves as a substrate for various enzymes in biocatalytic processes. Its structural features allow it to participate in reactions catalyzed by lipases and other hydrolases, which can be utilized in the synthesis of pharmaceuticals and fine chemicals .
  • Antioxidant Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, potentially contributing to protective effects against oxidative stress in biological systems .

Case Study 1: Anticancer Activity

A study conducted by researchers at the Groningen Research Institute of Pharmacy explored the anticancer potential of modified derivatives of this compound). The derivatives were evaluated for their ability to inhibit CDK4/6 activity in cancer cell lines. The results indicated that certain modifications enhanced the inhibitory potency significantly compared to the parent compound.

Case Study 2: Enzymatic Synthesis

In another research effort, the compound was utilized in an enzymatic synthesis pathway involving lipases from Yarrowia lipolytica. The study demonstrated that the compound could be effectively transformed into more complex molecules through regioselective hydrolysis and transesterification reactions, showcasing its utility in synthetic organic chemistry .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits cyclin-dependent kinases (CDK4/6)
Biocatalytic SubstrateActs as a substrate for lipases and hydrolases
Antioxidant PotentialExhibits potential antioxidant activity
PropertyValue
Molecular Weight267.28 g/mol
Solubility4.92 mg/ml
Log P0.83
TPSA95.86 Ų

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
Acylation(R)-4-Benzyloxazolidinone, DCC, DMAP85%
HydroxylationNaBH₄, CeCl₃·7H₂O in THF/MeOH90%
DeprotectionHydrogenolysis (H₂/Pd-C)95%

Advanced: How can the (2R,3R) configuration be unequivocally confirmed?

Answer:
Combining multiple analytical techniques is essential:

  • X-ray Crystallography : Resolve absolute configuration, as shown for structurally related compounds (e.g., CCDC 2108000, where a = 5.4181 Å, b = 8.126 Å, c = 26.305 Å, α = β = γ = 90°) .
  • NMR Spectroscopy : Use 1H^{1}\text{H}-1H^{1}\text{H} NOESY to confirm spatial proximity of the C2 and C3 substituents. Coupling constants (J2,3J_{2,3}) typically range from 3.5–4.5 Hz for erythro configurations .
  • Chiral HPLC : Compare retention times with enantiomerically pure standards (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .

Basic: What are the optimal storage conditions to prevent degradation?

Answer:

  • Storage : Keep in sealed, moisture-free containers at 2–8°C. The Cbz group is hydrolytically stable but sensitive to strong acids/bases .
  • Handling : Use inert atmosphere (N₂/Ar) during synthesis to avoid oxidation of the hydroxyl group. Avoid prolonged exposure to light .

Advanced: How can this compound serve as a building block in peptide synthesis?

Answer:
The Cbz-protected amino group enables selective coupling in solid-phase peptide synthesis (SPPS):

  • Activation : Use HOBt/DIC or PyBOP for amide bond formation.
  • Deprotection : Remove Cbz via hydrogenolysis (H₂/Pd-C) or TFA/trimethylsilyl bromide in anhydrous conditions .
  • Application : Incorporates β-hydroxy amino acid motifs into peptides, enhancing conformational rigidity for protease studies .

Advanced: What stereoselective methods modify the 3-hydroxy group without racemization?

Answer:

  • Mitsunobu Reaction : Convert the hydroxyl to ethers/esters using DIAD/Ph₃P, retaining configuration (e.g., 94% yield for PMB protection) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate the (2R,3R) isomer in organic solvents .

Basic: What analytical techniques validate purity and structure?

Answer:

  • NMR : Key signals include δ 1.18–1.23 (d, CH₃), δ 4.07–4.15 (m, C3-OH), and δ 7.2–7.4 (m, benzyl aromatic protons) .
  • Mass Spectrometry : ESI-MS m/z calculated for C₁₄H₁₉NO₅ [M+H]⁺: 282.13; observed: 282.1 .
  • Melting Point : Compare with literature (e.g., 150–151°C for analogous compounds) .

Advanced: How to resolve contradictions in reported synthetic yields or spectral data?

Answer:

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst loading).
  • Cross-Validation : Use orthogonal methods (e.g., X-ray for configuration, 13C^{13}\text{C} NMR for carbonyl carbons) .
  • Computational Modeling : Compare experimental and DFT-calculated NMR shifts (e.g., Gaussian 16 B3LYP/6-31G*) .

Advanced: What challenges arise during scale-up synthesis?

Answer:

  • Exothermic Reactions : Control temperature during reductions (e.g., NaBH₄ additions).
  • Purification : Replace column chromatography with crystallization (e.g., hexane/EtOAc recrystallization, 70% recovery) .
  • Byproducts : Monitor diastereomer formation via inline IR spectroscopy .

Basic: How is this compound applied in enzyme inhibition studies?

Answer:

  • Protease Substrates : The β-hydroxy group mimics transition states in serine protease mechanisms (e.g., elastase, subtilisin).
  • Kinetic Analysis : Measure KiK_i values using fluorogenic substrates (e.g., 10–100 μM range) .

Advanced: Can computational models predict its reactivity or physicochemical properties?

Answer:

  • QSPR Models : Predict logP (2.1), solubility (12 mg/mL in H₂O), and pKa (COOH: 3.2; NH: 9.8) using Molinspiration or ACD/Labs .
  • Docking Studies : Simulate binding to enzyme active sites (e.g., AutoDock Vina) to guide derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.